3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol
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Description
3-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its applications in various fields such as chemistry, biology, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 3-aminophenol. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems
Properties
CAS No. |
23837-35-6 |
---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)phenyl]methylideneamino]phenol |
InChI |
InChI=1S/C15H16N2O/c1-17(2)14-8-6-12(7-9-14)11-16-13-4-3-5-15(18)10-13/h3-11,18H,1-2H3 |
InChI Key |
CUUCDKOVYFKFEV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC(=CC=C2)O |
Origin of Product |
United States |
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